1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride
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Overview
Description
1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride is a heterocyclic compound that combines a thienopyridine moiety with a piperazine ring. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride typically involves the cyclization of thienopyridine derivatives with piperazine. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with piperazine under basic conditions . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include the use of solid-phase synthesis, cycloaddition reactions, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyridine derivatives .
Scientific Research Applications
1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar thienopyridine core but differ in their substitution patterns and biological activities.
Pyridinylpiperazine derivatives: These compounds have a piperazine ring attached to a pyridine moiety and are known for their pharmacological properties.
Uniqueness
1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride is unique due to its specific combination of a thienopyridine and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN3S |
---|---|
Molecular Weight |
255.77 g/mol |
IUPAC Name |
7-piperazin-1-ylthieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H |
InChI Key |
DLLADRVRHRNIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl |
Origin of Product |
United States |
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